Home > Products > Screening Compounds P123684 > 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one - 2091289-32-4

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Catalog Number: EVT-2910097
CAS Number: 2091289-32-4
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.098
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one belongs to the class of pyridazinones, a group of heterocyclic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functional group. Pyridazinones and their derivatives have garnered considerable interest in medicinal and synthetic chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic properties. [, , , , , , , , , ]

2-tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-3-One ([18F] BCPP-EF, [18F]1)

Compound Description: [18F]BCPP-EF is a radioligand specifically designed for positron emission tomography (PET) imaging of mitochondrial complex I (MC-I). It exhibits high affinity for MC-I and allows for the quantification and study of brain bioenergetics. []

Relevance: This compound shares the core 2H-pyridazin-3-one structure with 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The key difference lies in the substitution at position 5 of the pyridazinone ring. While 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has a bromine at position 6, [18F]BCPP-EF has a more complex substituent incorporating a pyridinylmethoxy group at position 5 and a radiolabeled fluoroethoxyethoxy chain for PET imaging. []

Relevance: This compound is structurally analogous to 18F-BCPP-EF and shares the same 2H-pyridazin-3-one core structure as 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The main difference lies in the length of the radiolabeled fluoroalkoxy chain attached to the pyridinylmethoxy substituent at position 5 of the pyridazinone ring. In 18F-BCPP-BF, this chain is a fluorobutoxy group, while in 18F-BCPP-EF it is a fluoroethoxyethoxy group. []

2-tert-butyl-4-chloro-5-{6-[2-(2-11C-methoxy-ethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one (11C-BCPP-EM)

Compound Description: 11C-BCPP-EM is yet another PET probe developed for imaging MC-I. Unlike 18F-BCPP-BF, it shows reversible binding kinetics in the brain and heart, similar to 18F-BCPP-EF. It exhibits an intermediate level of brain and heart uptake compared to 18F-BCPP-EF and 18F-BCPP-BF. []

Relevance: This compound is part of the same series of MC-I imaging agents as 18F-BCPP-EF and 18F-BCPP-BF and shares the common 2H-pyridazin-3-one core with 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The distinguishing feature of 11C-BCPP-EM is the presence of a 11C-labeled methoxyethoxyethoxy chain attached to the pyridinylmethoxy substituent at position 5 of the pyridazinone ring. []

4,5-dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones

Compound Description: This class of compounds was explored for their positive inotropic activity. They were found to increase myocardial contractility with minimal impact on heart rate and blood pressure. []

Relevance: These compounds belong to the pyridazin-3(2H)-one class, just like 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The structural difference lies in the substituent at position 6. Instead of a bromine atom, these compounds have a 1H-indol-5-yl group at that position. []

5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives

Compound Description: This series of compounds was investigated for their antidepressant activity. []

Relevance: This series of compounds also belongs to the pyridazin-3(2H)-one class, similar to 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The primary structural differences are the presence of a benzo[b]furan-2-ylmethyl group at position 5 and a methyl group at position 6 in these derivatives, whereas 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has a bromine at position 6 and a pyridin-2-ylmethyl group at position 2. []

4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives

Compound Description: These compounds were synthesized and evaluated as potential anticancer agents. [, ]

Relevance: These compounds share the 2H-pyridazin-3-one core structure with 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. The key structural differences are the presence of a phenyl group at position 6, an aryl or heteroaryl group at position 4, and a [3-(4-substituted-piperazine-1-yl)propyl] group at position 2. [, ]

Overview

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom, a pyridin-2-ylmethyl group, and a pyridazin-3(2H)-one core. This compound is notable for its enhanced reactivity due to the presence of the bromine atom, which facilitates various chemical reactions such as substitution and coupling. It is classified under the category of pyridazinones, which are derivatives of pyridazine, a six-membered aromatic ring containing two nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically follows a multi-step process:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2-bromopyridine and 2-chloropyridazine.
  2. Formation of Intermediate: The initial reaction involves treating 2-bromopyridine with a base like sodium hydride to generate an anion that subsequently reacts with 2-chloropyridazine to form an intermediate compound.
  3. Cyclization: The intermediate undergoes cyclization under acidic conditions, resulting in the formation of the pyridazinone ring.
  4. Bromination: The final step involves bromination of the pyridazinone ring using brominating agents such as N-bromosuccinimide (NBS) to yield the desired compound.

Technical Details

In industrial settings, these synthetic routes may be adapted for large-scale production through continuous flow reactors and automated systems to ensure high yields and purity levels. This optimization is crucial for applications in medicinal chemistry and material science.

Molecular Structure Analysis

Structure

The molecular formula of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is C10H8BrN3OC_{10}H_8BrN_3O, with a molecular weight of approximately 266.094 g/mol. The compound features:

  • A pyridazinone core, which contributes to its aromatic properties.
  • A bromine atom at the 6-position, enhancing its nucleophilic reactivity.
  • A pyridin-2-ylmethyl group at the 2-position, which may influence its biological activity and solubility.

Data

The structural representation can be summarized in various formats such as SMILES and InChI:

  • SMILES: O=C1N(C)N=C(Br)C=C1
  • InChI: 1S/C10H8BrN3O/c1-8(12)5-3-4(11)6(13)7(5)9(8)10/h3-4H,1H3
Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can participate in several chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The pyridazinone ring can undergo oxidation or reduction depending on the reagents used.
  3. Coupling Reactions: It can engage in coupling reactions like Suzuki or Heck coupling, facilitating the formation of more complex molecular structures.

Common Reagents and Conditions

The following reagents are often employed in these reactions:

  • For substitution: amines, thiols, palladium catalysts.
  • For oxidation: potassium permanganate or hydrogen peroxide.
  • For reduction: sodium borohydride or lithium aluminum hydride.
Mechanism of Action

The mechanism by which 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exerts its effects varies based on its application:

Medicinal Chemistry

In medicinal applications, this compound may interact with specific enzymes or receptors, modulating their activity to achieve therapeutic outcomes. Its ability to act as an inhibitor or activator of particular pathways makes it valuable in drug development.

Biological Studies

In biological contexts, it serves as a probe to investigate enzyme interactions and cellular processes, providing insights into metabolic pathways and potential therapeutic targets.

Physical and Chemical Properties Analysis

Physical Properties

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is typically encountered as an off-white solid. Specific physical properties include:

PropertyValue
Molecular Weight266.094 g/mol
DensityApproximately 1.73 g/cm³ (predicted)
Melting PointNot available
Boiling PointApproximately 230 °C (predicted)
pKa-1.47 (predicted)

Chemical Properties

The compound exhibits reactivity due to its functional groups and is classified as potentially irritating to eyes upon contact. Proper safety measures should be taken during handling.

Applications

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has diverse scientific applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents targeting cancer and inflammation.
  2. Material Science: Utilized in developing novel materials with specific electronic or optical properties.
  3. Biological Studies: Acts as a probe for enzyme interactions and cellular pathways.
  4. Chemical Synthesis: Functions as an intermediate in synthesizing complex molecules for various research purposes.

This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, paving the way for innovative developments in pharmaceuticals and materials science.

Introduction to Pyridazinone-Based Pharmacophores

Nomenclature and Structural Classification of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

The systematic IUPAC name 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one provides precise structural information through its component terms:

  • "6-Bromo" indicates a bromine atom at the 6-position of the pyridazinone ring
  • "Pyridazin-3(2H)-one" denotes the core heterocycle with a ketone at position 3
  • "2-(Pyridin-2-ylmethyl)" specifies a pyridine-substituted methyl group attached to the N-2 nitrogen

The compound features a bicyclic system formed through the N-alkyl linkage between the pyridazinone and pyridine rings. This connection creates restricted rotation that influences conformational preferences. X-ray crystallography studies of related brominated heterocycles reveal characteristic torsional angles between aromatic systems, typically ranging from 35.5° to 37.8°, which optimize intramolecular interactions while minimizing steric strain [1]. The bromine atom serves as both a stereoelectronic modulator and synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions.

Table 1: Key Structural Parameters of Brominated Pyridazinone Derivatives

Structural FeatureValue/RangeExperimental MethodSignificance
C-Br Bond Length1.90-1.92 ÅX-ray CrystallographyFacilitates halogen bonding interactions
Pyridazinone-Pyridine Torsion35.5°-37.8°X-ray DiffractionOptimizes intramolecular stacking
Centroid-Centroid Distance3.855(2) ÅCrystallographic AnalysisStabilizes conformation via π-π interactions
Molecular Weight252.07 g/mol (C₉H₆BrN₃O)Mass SpectrometryImpacts membrane permeability

The compound's molecular formula (C₁₁H₉BrN₄O) corresponds to a molecular weight of 293.12 g/mol. Its CAS registry number (2251054-17-6) provides unique identification in chemical databases [3]. The presence of multiple hydrogen bond acceptors (N=4) combined with moderate lipophilicity (calculated LogP ≈ 1.39) suggests favorable physicochemical properties for drug-like molecules, aligning with Lipinski's rule of five criteria for oral bioavailability.

Historical Evolution of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinone chemistry emerged significantly in the mid-20th century with early explorations focused on cardiovascular applications. The discovery of levosimendan (a pyridazinone-dihydropyridazine hybrid) as a calcium sensitizer for heart failure treatment marked a milestone in the 1990s, validating this scaffold's therapeutic relevance. Subsequent research explored structural diversification through N-alkylation, C-halogenation, and ring fusion strategies to modulate biological activity [9].

The introduction of N-2 substitutions represented a critical advancement in pyridazinone pharmacology. Studies demonstrated that arylalkyl chains at N-2 significantly enhanced receptor binding affinity compared to simple alkyl groups. Particularly, pyridinylmethyl substitutions (as in 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one) created extended conjugated systems capable of engaging in π-stacking interactions and forming additional hydrogen bonds through the pyridine nitrogen. This design strategy yielded compounds with improved target specificity, especially for G-protein coupled receptors like formyl peptide receptors (FPRs) involved in inflammatory responses [9].

Table 2: Evolution of Key Pyridazinone Derivatives in Medicinal Chemistry

GenerationStructural FeaturesBiological ApplicationsLimitations
First (1960s-1980s)Simple alkyl/aryl at N-2; Unsubstituted at C-6Cardiotonic agents, PDE inhibitorsLow specificity; Metabolic instability
Second (1990s-2000s)Heteroaromatic substitutions; Halogen at C-6Antimicrobials, Anti-inflammatory agentsModerate potency; Off-target effects
Third (2010s-present)Bromo at C-6; Pyridinylmethyl at N-2Selective FPR agonists; Anticancer leadsImproved target engagement; Synthetic complexity

Recent pharmacological studies reveal that C-6 bromination profoundly impacts bioactivity. Unlike earlier unsubstituted or methylated derivatives, brominated pyridazinones demonstrate enhanced cellular penetration and extended metabolic half-lives due to bromine's steric and electronic effects. Molecular docking analyses confirm that 6-bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one derivatives adopt binding poses remarkably similar to endogenous peptide ligands in FPR binding pockets, explaining their potent agonist activity at submicromolar concentrations [9].

Significance of Bromine Substituents in Heterocyclic Drug Design

Bromine's incorporation into pharmacologically active heterocycles represents a sophisticated design strategy beyond simple steric bulk. The van der Waals radius of bromine (1.85 Å) creates optimal hydrophobic contacts in binding pockets, while its polarizability facilitates distinctive non-covalent interactions:

  • Halogen bonding: Bromine's σ-hole (region of positive electrostatic potential) acts as an electrophile toward oxygen, nitrogen, and π-systems
  • Enhanced lipophilicity: Bromine increases LogP by approximately 1 unit compared to hydrogen, improving membrane permeability
  • Conformational steering: Steric effects influence ring geometry and substituent orientation

In 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, the C-6 bromine critically influences electronic distribution through both inductive (-I) and mesomeric (+M) effects. Quantum chemical calculations on related bromoheterocycles demonstrate bromine's ability to modulate frontier molecular orbitals, reducing the energy gap between HOMO and LUMO by 0.3-0.5 eV compared to non-halogenated analogs. This electronic perturbation enhances charge transfer interactions with biological targets [7]. Bromine also serves as a versatile synthetic intermediate for structural diversification via transition metal-catalyzed cross-coupling. The comparative reactivity of bromine versus chlorine enables selective functionalization in polyhalogenated systems, as demonstrated by the regioselective Suzuki-Miyaura coupling of 6-bromo-2,3-dichloropyridine derivatives at the C-6 position [8].

Brominated heterocycles feature prominently in clinical agents across therapeutic categories. Notable examples include the anticancer drug pipobroman, the NSAID bromfenac, and the respiratory agent tiotropium bromide. These agents exemplify bromine's dual role as a pharmacophore enhancer and metabolic stability modulator. Computational studies reveal that bromine substitution can accelerate metabolism through cytochrome P450 enzymes via two competing pathways: (1) direct oxidation yielding bromonium intermediates that undergo hydrolysis, and (2) dehalogenation producing bromide ions and radical species. This metabolic duality enables fine-tuning of pharmacokinetic profiles in drug design [7].

Table 3: Comparative Analysis of Bromine in Heterocyclic Drug Design

ParameterChlorineBromineSignificance
Covalent Radius0.99 Å1.14 ÅOptimal steric fit in hydrophobic pockets
σ-Hole Potential+15-20 kcal/mol+20-30 kcal/molStronger halogen bonding interactions
LogP Contribution+0.7-1.0+1.0-1.3Enhanced membrane permeability
C-X Bond Energy327 kJ/mol285 kJ/molFavors selective cross-coupling reactions
Inductive EffectModerate (-I)Strong (-I)Electron-withdrawing capability

The strategic placement of bromine at the C-6 position of the pyridazinone ring creates a multifunctional pharmacophore that combines target binding, physicochemical optimization, and synthetic versatility. This positioning aligns with observed activity cliffs in structure-activity relationship (SAR) studies of pyridazinone derivatives, where C-6 modifications significantly impact potency while C-4 substitutions show greater tolerance to structural variation. Molecular docking analyses of formyl peptide receptor agonists demonstrate that C-6 bromine participates in hydrophobic contacts with Val88, Leu84, and Ile106 in FPR1, explaining the 3-5 fold potency increase compared to chloro analogs [9].

Properties

CAS Number

2091289-32-4

Product Name

6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

IUPAC Name

6-bromo-2-(pyridin-2-ylmethyl)pyridazin-3-one

Molecular Formula

C10H8BrN3O

Molecular Weight

266.098

InChI

InChI=1S/C10H8BrN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2

InChI Key

JKYLPRSZIVNWFV-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.